3-Bromo-2-cyano-5-nitrobenzoic acid
Description
3-Bromo-2-cyano-5-nitrobenzoic acid is a polyfunctional benzoic acid derivative featuring bromo (Br), cyano (CN), and nitro (NO₂) substituents at positions 3, 2, and 5, respectively. The electron-withdrawing nitro and cyano groups significantly influence its acidity, reactivity, and utility in synthetic chemistry, particularly in pharmaceutical intermediates or agrochemical precursors.
Properties
IUPAC Name |
3-bromo-2-cyano-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-7-2-4(11(14)15)1-5(8(12)13)6(7)3-10/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSUXIQIVGNUMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C#N)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-cyano-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-cyano-5-nitrobenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of 3-Bromo-2-cyano-5-nitrobenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-cyano-5-nitrobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of derivatives like 3-amino-2-cyano-5-nitrobenzoic acid.
Reduction: Formation of 3-bromo-2-cyano-5-aminobenzoic acid.
Oxidation: Formation of 3-bromo-2-carboxy-5-nitrobenzoic acid.
Scientific Research Applications
3-Bromo-2-cyano-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-cyano-5-nitrobenzoic acid depends on its application. In biochemical contexts, it may interact with specific enzymes or proteins, inhibiting their activity by binding to active sites or altering their conformation. The presence of reactive groups like the nitro and cyano groups allows it to form covalent bonds with nucleophilic residues in proteins, thereby modulating their function.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The cyano group in 3-Bromo-2-cyano-5-nitrobenzoic acid (vs. methyl or hydroxyl in analogs) increases electrophilicity at position 2, facilitating nucleophilic substitution or cross-coupling reactions. Nitro groups at position 3 or 5 enhance acidity (pKa ~1-2 for benzoic acids with meta-nitro groups) and stabilize intermediates in reduction or amination reactions .
Synthetic Utility: Bromo-nitrobenzoic acids are pivotal in synthesizing kinase inhibitors (e.g., EPZ005687) due to their ability to undergo Suzuki-Miyaura couplings or SNAr reactions . The cyano group in the target compound may serve as a precursor for carboxylic acids, amines, or tetrazoles, expanding its utility in medicinal chemistry.
Safety and Handling :
- Bromo- and nitro-substituted aromatics are typically corrosive and toxic. Safety measures include using PPE (gloves, goggles) and working in fume hoods to avoid inhalation or dermal contact .
Research Findings and Data Gaps
- Analogs like 3-Bromo-5-nitrobenzoic acid likely form planar aromatic structures with intermolecular hydrogen bonding via the carboxylic acid group.
- Thermodynamic Properties : Melting points for bromo-nitrobenzoic acids range from 150–200°C, with solubility enhanced in polar aprotic solvents (e.g., DMF, DMSO) .
- Future Directions: Functionalizing the cyano group via hydrolysis (to carboxyl) or reduction (to amine) could unlock new applications in drug discovery.
Q & A
Q. What are the common synthetic routes for preparing 3-bromo-2-cyano-5-nitrobenzoic acid, and what experimental conditions are critical for high yields?
The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:
- Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .
- Bromination : Electrophilic bromination at the 3-position using Br₂ with FeBr₃ as a catalyst in a non-polar solvent (e.g., CCl₄) .
- Cyanation : Install the cyano group at the 2-position via nucleophilic substitution (e.g., using CuCN/KCN in DMF at 80–100°C) .
Critical conditions : Monitor reaction progress via TLC/HPLC, and isolate intermediates via recrystallization (e.g., ethanol/water) to minimize side reactions .
Q. How do the functional groups (bromo, cyano, nitro) influence the reactivity of this compound in substitution reactions?
- Bromo : Highly reactive in Suzuki-Miyaura coupling (Pd catalysis) but competes with nitro group reduction under basic conditions .
- Cyano : Stabilizes adjacent electrophilic positions via electron-withdrawing effects, directing substitutions to meta/para positions .
- Nitro : Strongly deactivates the ring but facilitates reduction to amine under H₂/Pd-C, enabling downstream functionalization .
Methodological tip : Use protecting groups (e.g., methyl ester for COOH) during coupling reactions to prevent decarboxylation .
Q. What analytical techniques are most effective for characterizing this compound and verifying purity?
Q. What safety precautions are essential when handling 3-bromo-2-cyano-5-nitrobenzoic acid?
- PPE : Wear nitrile gloves, goggles, and fume hood due to toxicity risks from bromo/nitro groups .
- Storage : Keep in airtight containers at 4°C, away from oxidizers and bases to prevent decomposition .
- Waste disposal : Neutralize acidic residues with NaHCO₃ before disposal in halogenated waste streams .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported nitration conditions (e.g., varying yields due to solvent choice)?
Contradictions often arise from solvent polarity and temperature effects:
- Polar aprotic solvents (e.g., DMF) stabilize nitronium ions, improving regioselectivity but risking over-nitration.
- Non-polar solvents (e.g., CCl₄) reduce side reactions but require longer reaction times .
Resolution : Perform controlled kinetic studies with in-situ IR monitoring to optimize solvent/temperature matrices .
Q. What strategies mitigate competing reactivity between bromo and nitro groups during Suzuki-Miyaura coupling?
- Protect the nitro group : Temporarily reduce it to an amine (H₂/Pd-C), perform coupling, then re-oxidize .
- Use milder bases : Replace K₂CO₃ with Cs₂CO₃ to minimize nitro group reduction .
- Ligand choice : Employ XPhos or SPhos ligands to enhance Pd catalyst selectivity for bromo over nitro .
Q. How can computational modeling predict regioselectivity in nucleophilic substitutions on this scaffold?
- DFT calculations : Use Gaussian or ORCA to map electrostatic potential surfaces, identifying electron-deficient positions (e.g., para to nitro) prone to attack .
- Molecular docking : Simulate interactions with nucleophiles (e.g., amines) to prioritize synthetic targets .
Q. What solvent systems optimize crystallization for X-ray diffraction studies of this compound?
Q. How do solvent effects influence the kinetics of cyano group substitution reactions?
- Polar solvents (e.g., DMSO): Accelerate SNAr reactions via stabilization of transition states but may hydrolyze cyano to amide .
- Low-polarity solvents (e.g., toluene): Require phase-transfer catalysts (e.g., TBAB) but reduce hydrolysis .
Q. What experimental evidence supports or refutes the proposed tautomerism between nitro and keto forms in solution?
- UV-Vis spectroscopy : Detect λ shifts indicating nitro ↔ keto equilibrium in aprotic solvents .
- ¹⁵N NMR : Resolve tautomeric states by comparing chemical shifts with nitro/keto reference compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
